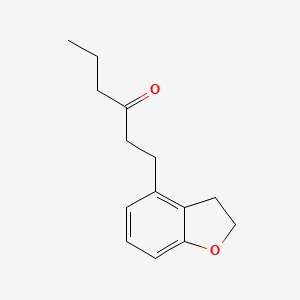
1-(2,3-Dihydro-1-benzofuran-4-yl)hexan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydro-1-benzofuran-4-yl)hexan-3-one is a chemical compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring fused with a hexanone moiety, making it a unique and interesting compound for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran derivatives, including 1-(2,3-Dihydro-1-benzofuran-4-yl)hexan-3-one, can be achieved through various methods. Some common synthetic routes include:
Acid-Catalyzed Cyclization: This method involves the cyclization of compounds containing a carbonyl group by dehydration.
Palladium-Catalyzed Ring Closure: This method involves the use of palladium catalysts to facilitate the ring closure of intermediates, leading to the formation of benzofuran derivatives.
Intramolecular Friedel-Crafts Reaction: This method involves the cyclization of α-aryloxycarbonyls using acid catalysts such as aluminum chloride.
Industrial Production Methods
Industrial production of benzofuran derivatives often involves scalable and efficient synthetic routes. One-pot reactions and microwave-assisted synthesis are commonly employed to achieve high yields and purity . These methods are advantageous for large-scale production due to their simplicity and cost-effectiveness.
化学反应分析
Types of Reactions
1-(2,3-Dihydro-1-benzofuran-4-yl)hexan-3-one can undergo various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may yield alcohols or alkanes .
科学研究应用
1-(2,3-Dihydro-1-benzofuran-4-yl)hexan-3-one has various scientific research applications, including:
作用机制
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-4-yl)hexan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity . For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in inflammation and cancer progression . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.
相似化合物的比较
Similar Compounds
Some similar compounds to 1-(2,3-Dihydro-1-benzofuran-4-yl)hexan-3-one include:
1-(2,3-Dihydro-1-benzofuran-4-yl)ethanone: A benzofuran derivative with a similar structure but different functional groups.
6-Acetyl-1,4-benzodioxane: A compound with a benzodioxane ring structure, similar to benzofuran.
Benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone: A complex benzofuran derivative with potential anticancer activity.
Uniqueness
This compound is unique due to its specific structure, which combines a benzofuran ring with a hexanone moiety.
属性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1-benzofuran-4-yl)hexan-3-one |
InChI |
InChI=1S/C14H18O2/c1-2-4-12(15)8-7-11-5-3-6-14-13(11)9-10-16-14/h3,5-6H,2,4,7-10H2,1H3 |
InChI 键 |
CGKHOWCUADHEFQ-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=O)CCC1=C2CCOC2=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















